Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
Description
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate hydrochloride is a pyrazole-based compound characterized by a trifluoromethyl group at the 5-position, a pyrrolidin-3-yl substituent at the 1-position, and an ethyl ester at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrazole derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14;/h6-7,15H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBMFQAKTOZUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is a synthetic pyrazole derivative featuring a trifluoromethyl group and a pyrrolidine ring. Pyrazole derivatives have been studied for diverse biological activities, suggesting potential therapeutic applications for this specific compound.
Structural and Chemical Properties:
- Molecular Formula:
- Molecular Weight: Approximately 263.22 g/mol or 277.24 g/mol
- It features a pyrrolidine ring, which contributes to its biological activity.
- The trifluoromethyl and carboxylate functional groups influence its chemical reactivity.
Potential Applications:
While specific case studies and comprehensive data tables for this compound are not available in the search results, information on similar compounds and pyrazole derivatives suggests potential applications in several areas:
- Antitumor Activity: Pyrazole derivatives have demonstrated potential as inhibitors of cancer cell lines, including breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells. These compounds can inhibit cell proliferation and migration through mechanisms such as inhibiting matrix metalloproteinase (MMP) activity and modulating signaling pathways like ERK and NF-kB.
- Anti-inflammatory Properties: Pyrazole derivatives have been shown to effectively inhibit inflammatory responses, with some exhibiting IC50 values comparable to anti-inflammatory drugs like diclofenac. Their anti-inflammatory mechanisms include the inhibition of pro-inflammatory cytokines and modulation of leukocyte migration.
- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial strains and fungi, suggesting that this derivative may also contribute to developing new antimicrobial agents.
Comparison to Similar Compounds:
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate | Azetidine ring instead of pyrrolidine | Antimicrobial | Different ring structure may affect binding properties |
| Methyl 1-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Methyl group instead of ethyl | Antioxidant | Methyl substitution may alter lipophilicity |
| Ethyl 5-(trifluoromethyl)-1-p-tolyl-pyrazole-4-carboxylate | Para-substituted phenyl ring | Anti-inflammatory | Substituted phenolic structure enhances specific activity |
Mechanism of Action
The mechanism by which Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Pyrazole 1-Position
Ethyl 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 112055-34-2)
- Structure : Replaces pyrrolidin-3-yl with a phenyl group.
- This compound lacks the basic amine in pyrrolidine, which may affect interactions with biological targets .
Ethyl 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Structure : Features a 4-chlorophenyl group, introducing electron-withdrawing effects.
- Properties : The chlorine atom enhances metabolic stability and may influence binding affinity in halogen-bonding interactions .
Ethyl 1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 955966-72-0)
- Structure : Incorporates a thiazole ring linked to a 2-fluorophenyl group.
- The fluorine atom further modulates electronic properties .
Ethyl 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylate (CAS 231285-86-2)
Physicochemical Properties
Key Research Findings
Synthetic Efficiency : The thiazole analog (CAS 955966-72-0) requires multi-step synthesis (yield: ~65%), while methyl derivatives are synthesized in higher yields (90%) via azide intermediates .
Structural Confirmation : NMR and HRMS data () confirm the integrity of the pyrazole core and substituent placement.
Stability : Trifluoromethyl groups resist metabolic degradation, making these compounds promising for in vivo studies .
Biological Activity
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate; hydrochloride is a synthetic compound that belongs to the pyrazole derivatives family. This compound has garnered attention for its potential biological activities, particularly due to the presence of the trifluoromethyl group and the pyrrolidine ring, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C11H14F3N3O2
- Molecular Weight : Approximately 263.22 g/mol
- IUPAC Name : Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
The structure of this compound includes a pyrrolidine ring and a trifluoromethyl group, both of which are known to enhance biological activity in various compounds.
Biological Activities
Research indicates that pyrazole derivatives, including ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate, exhibit a range of biological activities:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions, requiring careful optimization of conditions to achieve high yield and purity .
Table 1: Comparison of Pyrazole Derivatives
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 1-(azetidin-3-yl)-3-(trifluoromethyl)pyrazole-4-carboxylate | Azetidine ring instead of pyrrolidine | Antimicrobial | Different ring structure may affect binding properties |
| Methyl 1-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Methyl group instead of ethyl | Antioxidant | Methyl substitution may alter lipophilicity |
| Ethyl 5-(trifluoromethyl)-1-p-tolyl-pyrazole-4-carboxylate | Para-substituted phenyl ring | Anti-inflammatory | Substituted phenolic structure enhances specific activity |
This table illustrates how variations in structure can significantly influence biological activity, highlighting the importance of the trifluoromethyl group and the choice of substituents.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of pyrazole derivatives. For instance, research on N-Ethylurea pyrazole derivatives has shown promising results in murine models for Chagas disease, indicating that structural modifications can lead to improved metabolic stability and efficacy .
Additionally, SAR studies reveal that small changes in substituents can dramatically affect the potency and selectivity of these compounds against specific biological targets .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate; hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole core formation and subsequent functionalization. A common approach involves:
Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux in ethanol or THF .
Trifluoromethyl introduction : Use of trifluoromethylation reagents (e.g., CF₃I or Togni’s reagent) in the presence of Cu(I) catalysts .
Pyrrolidine substitution : Nucleophilic substitution or coupling reactions with pyrrolidin-3-yl derivatives, followed by HCl salt formation .
- Critical Parameters :
- Temperature control (50–80°C for cyclization ).
- Solvent polarity (THF/water mixtures improve click chemistry yields ).
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, acetic acid, ethanol | 41–52% | |
| Trifluoromethylation | CF₃I, CuI, DMF | 60–75% | |
| Salt Formation | 1.0 M HCl, 50°C | ~53% |
Q. How is the structural identity of this compound confirmed, and what spectroscopic/crystallographic methods are most reliable?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, identifying bond lengths/angles and hydrogen bonding (e.g., pyrrolidine ring conformation) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) detects characteristic signals:
- Pyrazole C-F₃ resonance at ~120–125 ppm (¹³C).
- Ethyl ester quartet at δ 4.10–4.30 ppm (¹H) .
- Mass spectrometry : High-resolution MS (FAB or ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1455 ).
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately in ethanol/THF, and poorly in water.
- Stability :
- Degrades under strong bases (pH > 10) via ester hydrolysis.
- Store at 2–8°C in anhydrous conditions to prevent HCl salt deliquescence .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved, particularly for trifluoromethylation steps?
- Methodological Answer : Discrepancies arise from:
- Catalyst purity : Cu(I) catalysts require strict anhydrous conditions; trace oxygen reduces efficacy .
- Reagent stoichiometry : Excess trifluoromethylation reagents (≥1.3 equiv.) improve yields but risk byproducts (e.g., dimerization) .
- Mitigation Strategies :
- Monitor reactions via TLC or in-situ IR for intermediate tracking.
- Optimize via Design of Experiments (DoE) to balance temperature and reagent ratios .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Predict electrophilic substitution sites on the pyrazole ring using Gaussian or ORCA software (basis set: B3LYP/6-311+G*) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), leveraging the trifluoromethyl group’s hydrophobic interactions .
- ADMET Prediction : SwissADME estimates LogP (~2.5) and TPSA (~65 Ų), indicating moderate blood-brain barrier permeability .
Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., high temperature/pH)?
- Methodological Answer :
- Thermal Stability :
- Decomposes above 150°C, releasing CO₂ and HF (detected via TGA-FTIR) .
- Hydrolytic Stability :
- At pH 7.4 (PBS buffer), <5% degradation over 24 hours.
- At pH 1.0 (simulated gastric fluid), ester hydrolysis occurs within 12 hours .
- Light Sensitivity :
- UV-Vis studies show photodegradation under 254 nm light (50% degradation in 6 hours) .
Data Contradiction Analysis
Q. Why do crystallographic data from different studies show variations in pyrrolidine ring conformation?
- Analysis :
- Crystal Packing Effects : SHELX refinements reveal that intermolecular H-bonding (e.g., N–H⋯O) can distort ring geometry .
- Counterion Influence : HCl salt formation induces protonation at the pyrrolidine nitrogen, altering bond angles vs. freebase structures .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
